molecular formula C10H9Cl2IO B14044783 1-Chloro-1-(3-(chloromethyl)-4-iodophenyl)propan-2-one

1-Chloro-1-(3-(chloromethyl)-4-iodophenyl)propan-2-one

Cat. No.: B14044783
M. Wt: 342.98 g/mol
InChI Key: WOOLWCFQNXEOBX-UHFFFAOYSA-N
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Description

1-Chloro-1-(3-(chloromethyl)-4-iodophenyl)propan-2-one is an organic compound with a complex structure that includes chlorine, iodine, and a chloromethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(3-(chloromethyl)-4-iodophenyl)propan-2-one typically involves multiple steps. One common method includes the chlorination of a precursor compound followed by iodination. The reaction conditions often require the use of solvents like tetrahydrofuran (THF) and reagents such as triethylamine. The reaction mixture is usually stirred at room temperature for several hours before being diluted with water and extracted with an organic solvent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(3-(chloromethyl)-4-iodophenyl)propan-2-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: The phenyl ring can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation reactions can produce ketones or alcohols.

Scientific Research Applications

1-Chloro-1-(3-(chloromethyl)-4-iodophenyl)propan-2-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(3-(chloromethyl)-4-iodophenyl)propan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-1-(3-(chloromethyl)-4-ethoxyphenyl)propan-2-one
  • 1-Chloro-1-(4-methoxyphenyl)propan-2-one
  • 1-Chloro-1-(3-(chloromethyl)-4-mercaptophenyl)propan-2-one

Uniqueness

1-Chloro-1-(3-(chloromethyl)-4-iodophenyl)propan-2-one is unique due to the presence of both chlorine and iodine atoms, which impart distinct chemical properties. These properties make it suitable for specific reactions and applications that similar compounds may not be able to achieve.

Properties

Molecular Formula

C10H9Cl2IO

Molecular Weight

342.98 g/mol

IUPAC Name

1-chloro-1-[3-(chloromethyl)-4-iodophenyl]propan-2-one

InChI

InChI=1S/C10H9Cl2IO/c1-6(14)10(12)7-2-3-9(13)8(4-7)5-11/h2-4,10H,5H2,1H3

InChI Key

WOOLWCFQNXEOBX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=C(C=C1)I)CCl)Cl

Origin of Product

United States

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